3-Chlor-4-acetamido-2,6-difluorbenzol-1-sulfonylchlorid

Übersicht

Beschreibung

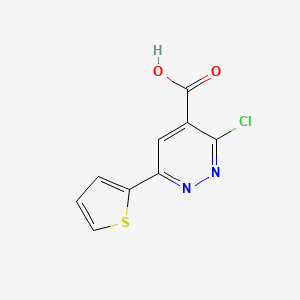

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2F2NO3S . It has a molecular weight of 304.10 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride, can be achieved by various methods. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . Another method involves the chlorosulfonation of S-alkylisothiourea salts .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride consists of a benzene ring substituted with chloro, acetamido, and difluorobenzene sulfonyl chloride groups . The InChI code for this compound is 1S/C8H5Cl2F2NO3S .Wissenschaftliche Forschungsanwendungen

Ich habe nach wissenschaftlichen Forschungsanwendungen von „3-Chlor-4-acetamido-2,6-difluorbenzol-1-sulfonylchlorid“ gesucht, aber leider sind nur begrenzte Informationen über seine spezifischen Anwendungen verfügbar. Die Verbindung ist in chemischen Datenbanken und bei Lieferanten wie Sigma-Aldrich aufgeführt , aber spezifische Anwendungen in der Forschung werden in den verfügbaren Ressourcen nicht detailliert beschrieben.

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonate esters, and sulfonic acids respectively .

Mode of Action

It’s known that sulfonyl chlorides, in general, are electrophiles that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes it susceptible to attack by nucleophiles.

Biochemical Pathways

The compound could potentially be involved in various biochemical reactions due to its reactivity with amines, alcohols, and phenols .

Pharmacokinetics

The compound’s molecular weight (30410 g/mol) suggests that it could potentially be absorbed in the body . The presence of the sulfonyl chloride group might influence its distribution and metabolism, as sulfonyl chlorides are generally reactive and can form various types of bonds with biological molecules .

Result of Action

Given its reactivity, it could potentially form various types of bonds with biological molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature . Furthermore, it’s known to be combustible and can form explosive mixtures with air on intense heating , indicating that it should be handled with care.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride in laboratory experiments include its low cost and its ability to be used in a wide range of experiments. Additionally, 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride in laboratory experiments, including the fact that its mechanism of action is not yet fully understood and its effects on biological systems are not yet fully understood.

Zukünftige Richtungen

The potential future directions for 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride research include further investigation into its mechanism of action and its effects on biological systems. Additionally, further research could be conducted into the potential therapeutic applications of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride, such as in the treatment of certain diseases or in the development of new drugs. Additionally, further research could be conducted into the potential industrial applications of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride, such as in the production of agrochemicals, dyes, and other compounds. Finally, further research could be conducted into the potential environmental applications of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride, such as in the removal of pollutants from water and air.

Biochemische Analyse

Biochemical Properties

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical pathway. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it may interact with other biomolecules such as nucleic acids, influencing their stability and function .

Cellular Effects

The effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate binding. Additionally, this compound can influence gene expression by interacting with transcriptional machinery or modifying epigenetic marks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. In in vitro studies, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals. In in vivo studies, its long-term effects on cellular function may include alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological properties .

Transport and Distribution

The transport and distribution of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters, such as ABC transporters or solute carriers. Additionally, binding proteins can facilitate its distribution within the cytoplasm or nucleus, affecting its biological activity .

Subcellular Localization

The subcellular localization of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-acetamido-3-chloro-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2NO3S/c1-3(14)13-5-2-4(11)8(17(10,15)16)7(12)6(5)9/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSQZDSCUYBWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)